5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2,4,6-pyrimidinetrione with 2-methoxynaphthaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis process efficiently.
Chemical Reactions Analysis
5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit tubulin polymerization, which is crucial for cell division. By binding to the colchicine site of tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Comparison with Similar Compounds
5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other pyrimidine derivatives such as:
5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds have shown antimycobacterial activity and low toxicity.
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds have been evaluated for their anticancer activities and have shown moderate to high antiproliferative activity.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
312607-50-4 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O4/c1-22-13-7-6-9-4-2-3-5-10(9)11(13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21) |
InChI Key |
SMTGKSBFEMGMQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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